5-(3-methylphenyl)-1,3-oxazolidin-2-one
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Overview
Description
5-(3-methylphenyl)-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method for synthesizing 5-(3-methylphenyl)-1,3-oxazolidin-2-one involves the cyclization of 3-methylphenyl isocyanate with ethylene glycol under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate ring closure.
Industrial Production Methods: Industrially, the compound can be produced via a similar cyclization process, but with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-methylphenyl)-1,3-oxazolidin-2-one can undergo oxidation reactions, particularly at the oxazolidinone ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivative. This reaction typically requires reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: 5-(3-methylphenyl)-1,3-oxazolidin-2-one can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
Medicine:
Drug Development: Due to its unique structure, this compound is being explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(3-methylphenyl)-1,3-oxazolidin-2-one exerts its effects is primarily through its interaction with biological targets. The oxazolidinone ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the phenyl group can engage in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
5-phenyl-1,3-oxazolidin-2-one: Lacks the methyl group, resulting in different reactivity and binding properties.
5-(4-methylphenyl)-1,3-oxazolidin-2-one: The methyl group is positioned differently, affecting the compound’s steric and electronic properties.
5-(3-chlorophenyl)-1,3-oxazolidin-2-one: The presence of a chlorine atom introduces different electronic effects and reactivity.
Uniqueness: 5-(3-methylphenyl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature can enhance the compound’s binding affinity and selectivity for certain biological targets, making it a valuable scaffold in drug development and other applications.
Properties
CAS No. |
57560-61-9 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-7-3-2-4-8(5-7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
LMHZGACSBRCTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNC(=O)O2 |
Purity |
0 |
Origin of Product |
United States |
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